Vinylboronic acid Vinylboronic acid
Brand Name: Vulcanchem
CAS No.: 4363-34-2
VCID: VC4388011
InChI: InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
SMILES: B(C=C)(O)O
Molecular Formula: C2H5BO2
Molecular Weight: 71.87

Vinylboronic acid

CAS No.: 4363-34-2

Cat. No.: VC4388011

Molecular Formula: C2H5BO2

Molecular Weight: 71.87

* For research use only. Not for human or veterinary use.

Vinylboronic acid - 4363-34-2

Specification

CAS No. 4363-34-2
Molecular Formula C2H5BO2
Molecular Weight 71.87
IUPAC Name ethenylboronic acid
Standard InChI InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
Standard InChI Key YFXCNIVBAVFOBX-UHFFFAOYSA-N
SMILES B(C=C)(O)O

Introduction

Structural and Chemical Identity

Vinylboronic acid exists as a white crystalline solid with a molecular weight of 71.87 g/mol and a pKa of ~8.6 . The boron atom adopts a trigonal planar geometry, enabling dynamic interactions with diols and Lewis bases. Key structural features include:

  • Vinyl group: Provides sites for radical polymerization and cycloaddition reactions.

  • Boronic acid: Facilitates reversible covalent bonding with 1,2- and 1,3-cis-diols (e.g., carbohydrates) .

PropertyValue
CAS Number4363-34-2
Molecular FormulaC₂H₅BO₂
Density1.09 g/cm³
SolubilitySoluble in THF, DMSO, ethanol
StabilityHydrolytically stable at pH 7.4

Synthesis and Functionalization

Industrial-Scale Synthesis

A patented one-pot method (CN105503926B) utilizes chloroethylene, magnesium, and diisopropylamine halogenated boron in tetrahydrofuran :

  • Grignard Formation: Chloroethylene reacts with Mg to form ethenylmagnesium bromide.

  • Boron Incorporation: Reaction with diisopropylamine halogenated boron yields a stable intermediate.

  • Esterification: Treatment with glycols (e.g., pinacol) produces vinyl boronate esters (e.g., VBpin), achieving 79–86% yield .

Hydroboration of Alkynes

Hydroboration of terminal alkynes with pinacolborane (HBpin) generates protected VBpin derivatives, which hydrolyze spontaneously in aqueous media . For example, phenylacetylene hydroboration yields 4-vinylphenylboronic acid (2156-04-9), a precursor for styrene-based polymers .

MethodYield (%)Conditions
One-pot Grignard 79–8630–50°C, THF/2-MeTHF
Hydroboration 85–92RT, anhydrous solvent

Reactivity and Bioorthogonal Applications

Tetrazine Ligation

VBAs react with 3,6-dipyridyl-s-tetrazines via an inverse electron-demand Diels-Alder (iEDDA) mechanism, achieving rate constants up to 27 M⁻¹s⁻¹ . This reaction is pivotal for live-cell protein labeling:

  • Proteasome Inhibition: VBA-functionalized inhibitors (e.g., VBA-Ahx₃L₃VS) label proteasomes in HeLa cells with efficiency comparable to norbornene probes .

  • Coordination Effects: o-Hydroxyphenyl-substituted tetrazines enhance reactivity 500-fold via B–N coordination, enabling selective labeling .

Dynamic Covalent Chemistry

VBpin-containing polymers exhibit dynamic B–O bond exchange, enabling self-healing materials. For instance, RAFT polymerization of VBpin with styrene yields copolymers that reorganize via boronic ester transesterification .

Polymer Science Innovations

Controlled Radical Polymerization

Anthranilamide-protected VBA (VBaam) demonstrates high reactivity in RAFT polymerization, forming poly(VBaam-co-styrene) with Đ = 1.2 . Post-polymerization modification via C–B bond cleavage converts VBaam units to ethylene or vinyl alcohol, enabling access to unconventional copolymers like poly(ethylene-co-acrylate) .

Stimuli-Responsive Materials

VBpin-based hydrogels respond to pH and glucose due to boronic acid–diol interactions. These materials are explored for insulin delivery and wound dressings .

Stability and Biocompatibility

Despite concerns about boronic acid–diol interactions, VBAs show minimal off-target binding in living cells:

  • Cellular Uptake: VBA probes require only 3× higher concentrations than norbornene analogs for complete proteasome inhibition, indicating efficient membrane permeability .

  • Toxicity: No cytotoxicity is observed at ≤1 mM, unlike norbornene derivatives .

Emerging Directions

Dual-Labeling Strategies

VBAs enable orthogonal tagging with norbornenes, allowing simultaneous imaging of multiple cellular targets . For example, azide-VBA and alkyne-norbornene probes label distinct proteins in a single experiment .

Catalytic Applications

Pd-catalyzed Suzuki-Miyaura couplings using 4-vinylphenylboronic acid (2156-04-9) synthesize conjugated polymers for optoelectronics .

Challenges and Future Prospects

  • Stereochemical Control: Z-VBA isomers react 3× faster than E-isomers, necessitating improved synthetic methods .

  • Long-Term Stability: VBpin esters hydrolyze within 15 minutes in PBS, limiting in vivo applications .

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